Methyl 6-amino-2-methylnicotinate

Lipophilicity Hydrogen Bonding Physicochemical Properties

Researchers requiring a nicotinate building block for amide coupling or HPLC method validation must avoid indiscriminate substitution with analogues differing in H-bond capacity and lipophilicity. Methyl 6-amino-2-methylnicotinate (CAS 872355-52-7) provides: - Two H-bond donors for amide bond formation, inaccessible with 6-chloro analog. - Moderate lipophilicity (XLogP 0.8) for aqueous compatibility. - Validated patent synthesis (82% yield) for process scale-up. Supplied at ≥98% purity with strict storage (2-8°C, inert gas).

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 872355-52-7
Cat. No. B1455499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-2-methylnicotinate
CAS872355-52-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)C(=O)OC
InChIInChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10)
InChIKeyFTEVWMZAZULDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Amino-2-Methylnicotinate Technical Baseline


Methyl 6-amino-2-methylnicotinate (CAS 872355-52-7) is a nicotinic acid derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. It features a pyridine ring bearing an amino group at the 6-position and a methyl group at the 2-position of the nicotinic acid framework [2]. Commercially available from multiple vendors with purities typically ranging from 95% to 99.95% , this compound is supplied as a light yellow to thick yellow solid and requires storage at 2–8°C under inert gas (nitrogen or argon) . The compound is documented in patents including EP2565182 and WO2006/112828 as a versatile synthetic intermediate .

Methyl 6-Amino-2-Methylnicotinate Analog Selection Factors


Methyl 6-amino-2-methylnicotinate cannot be indiscriminately substituted with structural analogs due to quantifiable differences in physicochemical properties, reactivity, and analytical behavior. The combination of the electron-donating 6-amino group and the 2-methyl substitution establishes a distinct hydrogen-bonding profile (2 H-bond donors, 4 acceptors) and lipophilicity (XLogP ~0.8) that differs materially from its ethyl ester homolog (XLogP ~1.1) and the 6-chloro analog (0 H-bond donors, XLogP ~2.07) [1][2]. These differences directly impact chromatographic retention, solubility, and reactivity in downstream transformations. Substitution without verification of comparative data risks failed syntheses, irreproducible biological results, and procurement of non-interchangeable intermediates [3].

Methyl 6-Amino-2-Methylnicotinate: Quantitative Differentiation


Lipophilicity vs. Ethyl Ester Analog

Methyl 6-amino-2-methylnicotinate exhibits a lower calculated lipophilicity (XLogP = 0.8) compared to its ethyl ester analog (XLogP = 1.1) and possesses an additional hydrogen bond donor (2 vs. 1 for the ethyl analog) [1][2]. This difference in physicochemical profile directly influences chromatographic retention, aqueous solubility, and partitioning behavior in multi-phase reaction systems.

Lipophilicity Hydrogen Bonding Physicochemical Properties

Hydrogen Bond Donor vs. 6-Chloro Analog

Methyl 6-amino-2-methylnicotinate possesses two hydrogen bond donors (the primary amine group), whereas the 6-chloro analog (methyl 6-chloro-2-methylnicotinate, CAS 851759-19-8) has zero hydrogen bond donors and three H-bond acceptors [1]. This fundamental difference in hydrogen-bonding capacity affects solubility, crystallization behavior, and participation in hydrogen-bond-directed reactions.

Hydrogen Bonding Crystallization Synthetic Intermediate

Chromatographic Retention vs. Nicotinic Esters

A comparative study of nicotinic acid derivatives by adsorption and reversed-phase TLC and HPLC demonstrated that methyl nicotinate (closely related to methyl 6-amino-2-methylnicotinate) exhibits distinct retention parameters that enable separation from ethyl nicotinate, isopropyl nicotinate, and other esters [1]. The study established that nicotinic acid derivatives can be separated into specified groups by adsorption TLC and HPLC, and into particular substances within individual groups by reversed-phase TLC [1].

HPLC TLC Analytical Method Development Chromatographic Separation

Synthetic Yield and Purification

Patent EP2565182 documents a reproducible synthetic route for methyl 6-amino-2-methylnicotinate via acid-catalyzed esterification of 6-amino-2-methylnicotinic acid (1.00 g) with methanol (15 mL) and concentrated sulfuric acid (0.5 mL) under reflux for 18 hours, yielding 0.82 g of the target methyl ester . This yield (82% based on acid starting material) provides a quantifiable benchmark for evaluating alternative synthetic approaches or for comparing with routes to the corresponding ethyl ester analog.

Synthetic Yield Esterification Process Chemistry

Conformational Flexibility vs. Ethyl Ester

Methyl 6-amino-2-methylnicotinate possesses two rotatable bonds, whereas its ethyl ester analog contains three rotatable bonds due to the additional methylene unit in the ester alkyl chain [1][2]. This difference in conformational flexibility affects molecular recognition, binding entropy, and crystallization behavior in solid-state applications.

Conformational Analysis Molecular Flexibility Drug Design

Polar Surface Area vs. 6-Chloro Analog

Methyl 6-amino-2-methylnicotinate and its ethyl ester analog share an identical topological polar surface area (TPSA) of 65.2 Ų, while the 6-chloro analog has a significantly lower TPSA of 39.19 Ų [1][2]. This conserved TPSA between methyl and ethyl esters indicates comparable polarity and aqueous solubility potential, whereas the chloro analog is substantially less polar.

Polar Surface Area Solubility Drug-Likeness

Methyl 6-Amino-2-Methylnicotinate Application Scenarios


Heterocyclic Chemistry Intermediate

Methyl 6-amino-2-methylnicotinate serves as a versatile building block where the 6-amino group enables amide coupling, diazotization, or condensation reactions that are inaccessible with the 6-chloro analog (zero H-bond donors) [1]. The documented patent synthesis yielding 82% provides a validated entry point for scaling reactions . Researchers requiring an amine-functionalized pyridine scaffold with moderate lipophilicity (XLogP = 0.8) should select this compound over the ethyl ester (XLogP = 1.1) when retention of aqueous compatibility is critical .

Analytical Method Development

The compound's distinct chromatographic retention behavior relative to other nicotinic acid esters supports its use as a reference standard in HPLC and TLC method development [1]. Procurement of high-purity material (97–99.95% available from commercial sources ) is essential for establishing system suitability parameters and validating separation from closely related process impurities or degradation products. The defined storage requirements (2–8°C under inert gas) must be observed to maintain reference standard integrity .

SAR Studies for Nicotinic Acid Derivatives

The conserved TPSA (65.2 Ų) between methyl and ethyl esters enables systematic SAR exploration of ester alkyl chain effects on target binding while maintaining comparable polarity [1]. The compound's two rotatable bonds (vs. three for the ethyl analog) provide a defined conformational baseline for assessing entropic contributions to binding affinity . Researchers investigating nicotinic acid receptor modulators or GABA_A receptor agonists should document which specific ester analog was employed, as substitution may alter both pharmacokinetic and pharmacodynamic outcomes .

Process Development and Scale-Up

The patent-documented synthesis from 6-amino-2-methylnicotinic acid provides a starting point for process optimization and cost-of-goods estimation [1]. Process chemists evaluating alternative esterification conditions or alternative ester analogs (e.g., ethyl, isopropyl) should benchmark against the 82% yield obtained for the methyl ester under standard Fischer esterification conditions. The compound's commercial availability in gram to multi-gram quantities from multiple vendors supports pilot-scale process development .

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